Home > Products > Screening Compounds P17091 > 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole
1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole - 139591-04-1

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

Catalog Number: EVT-3238189
CAS Number: 139591-04-1
Molecular Formula: C11H7F3N2
Molecular Weight: 224.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound features a benzodiazole unit with benzyl and propynyl substituents. []

1-(Prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound possesses a dihydrobenzodiazolone skeleton with a prop-2-ynyl substituent. []

N-Benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20)

  • Compound Description: This compound, denoted as MRE2029F20, serves as a starting point for developing novel A2B adenosine receptor antagonists. []
  • Relevance: While not directly sharing structural motifs with 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole, this compound's role in A2B adenosine receptor antagonist research is relevant. The paper explores modifications of MRE2029F20, highlighting the exploration of various heterocyclic structures for biological activity, which indirectly relates to the benzimidazole core of the target compound. []

8-[5-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist developed through structural modifications of MRE2029F20. []
  • Relevance: This compound stands out due to its inclusion of a benzimidazole moiety, a key structural feature also present in 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole. The presence of a trifluoromethyl group further adds to the structural similarity between this compound and the target compound. []
  • Compound Description: Similar to the previous compound, this is another potent and selective A2B adenosine receptor antagonist derived from MRE2029F20. []
  • Relevance: This compound shares the benzimidazole moiety with both 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole and the previous compound. It also possesses two trifluoromethyl groups, further emphasizing the structural similarities within this set of compounds. []
Overview

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and therapeutic applications, including anticancer, antifungal, and antibacterial properties. This specific compound features a propynyl group and a trifluoromethyl substituent, which may enhance its pharmacological profile.

Source and Classification

The compound is classified under the category of heterocyclic organic compounds, specifically as a substituted benzimidazole. It is cataloged in chemical databases such as PubChem and can be synthesized through various organic reactions involving o-phenylenediamine derivatives and appropriate aldehydes or alkynes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:

  1. Formation of the Benzimidazole Core: The initial step involves the condensation reaction between o-phenylenediamine and an appropriate aldehyde or alkyne under controlled conditions, often utilizing catalysts to enhance yield and selectivity. Various methodologies have been reported, including solvent-free conditions and the use of nanoparticles as catalysts for improved efficiency .
  2. Substitution Reactions: The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution or by using trifluoromethylating agents in conjunction with existing benzimidazole frameworks .
  3. Purification: Post-synthesis, compounds are typically purified using techniques such as recrystallization or chromatography to isolate the desired product with high purity.
Molecular Structure Analysis

Structure and Data

The molecular formula of 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is C11H7F3N2. The structure consists of a benzimidazole ring system with a propynyl group at the 1-position and a trifluoromethyl group at the 2-position.

  • Molecular Weight: Approximately 232.18 g/mol.
  • Structural Features:
    • The benzimidazole core contributes to its aromatic character.
    • The trifluoromethyl group enhances lipophilicity and may influence biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:

  • Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic attacks at the benzene ring.
  • Cyclization Reactions: Under specific conditions, this compound may participate in cyclization reactions to form more complex heterocycles.
  • Dehydrohalogenation: If halogenated derivatives are synthesized, they may undergo elimination reactions to form alkenes or alkynes.

These reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence .

Mechanism of Action

The mechanism by which 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole exerts its biological effects likely involves interactions with specific molecular targets within cells:

  • Antiproliferative Activity: Studies indicate that benzimidazole derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
  • Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth.

Quantitative structure-activity relationship studies could provide insights into how structural modifications affect potency against various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents is expected due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the trifluoromethyl group.

Relevant data on melting points, boiling points, and spectral properties (NMR, IR) can be obtained from experimental studies or chemical databases .

Applications

Scientific Uses

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents due to its unique structural features.
  • Material Science: Its properties may be explored in developing advanced materials or coatings.
  • Biochemical Research: Used as a probe in studying biological pathways involving benzimidazole derivatives.

The ongoing research into benzimidazole compounds continues to reveal their significance in drug discovery and development .

Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

Privileged Structure Paradigm in Heterocyclic Drug Discovery

Benzimidazole represents a quintessential "privileged scaffold" in medicinal chemistry, defined by its capacity to deliver high-affinity ligands for diverse biological targets through strategic structural modifications. This bicyclic heterocycle, comprising a benzene ring fused to an imidazole ring (positions 4/5), exhibits intrinsic physicochemical properties that underpin its broad utility:

  • Bioisosteric Mimicry: The benzimidazole nucleus closely resembles naturally occurring purine nucleotides (e.g., adenine, guanine), enabling competitive interactions with nucleotide-binding domains in enzymes and receptors [3] [8].
  • Versatile Binding Capabilities: The scaffold facilitates hydrogen bonding (via N1-H and N3 atoms), π-π stacking (through its aromatic system), hydrophobic interactions, and coordination with metal ions [4] [7]. These features collectively enable binding to structurally diverse target proteins, as evidenced by crystallographic studies showing benzimidazole derivatives complexed with PARP, kinases, and DNA (PDB IDs: 7AAC, 3EWH, 2B3E) [8].
  • Synthetic Tractability: Benzimidazoles are readily synthesized via condensation of o-phenylenediamines with carbonyl derivatives (acids, aldehydes, or orthoesters), allowing rapid generation of structurally diverse libraries [3] [10].

Table 1: FDA-Approved Drugs Featuring the Benzimidazole Core

Drug NameTherapeutic CategoryKey SubstitutionsPrimary Target
BendamustineAntineoplastic1-[Bis(2-chloroethyl)amino], 2-methylDNA alkylator
OmeprazoleAntiulcerant5-Methoxy, 2-[(pyridinylmethyl)sulfinyl]H⁺/K⁺-ATPase
AlbendazoleAnthelmintic5-Propylthio, 2-carbamateβ-Tubulin
TelmisartanAntihypertensive4'-[(1,4'-dimethyl-2'-propyl)-2H-benzimidazol]-2-yl]Angiotensin II receptor (AT1)
VeliparibAntineoplastic (PARP inhibitor)2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamidePARP-1/2

Historical Evolution of Benzimidazole-Based Therapeutics

The therapeutic journey of benzimidazoles began in the 1960s with thiabendazole (introduced as an anthelmintic) [7], establishing the scaffold’s capacity to disrupt microtubule assembly in parasites. This breakthrough catalyzed intensive exploration, leading to several landmark developments:

  • 1970s–1980s: Discovery of omeprazole (launched 1988) revolutionized acid-related disorder management by covalently inhibiting the gastric H⁺/K⁺-ATPase via acid-activated rearrangement to a sulfenamide intermediate [4] [10].
  • 1990s–2000s: Bendamustine (alkylating agent, approved 2008) and telmisartan (angiotensin receptor blocker, approved 1999) demonstrated benzimidazole’s adaptability beyond antiparasitic/antiulcer applications into oncology and cardiovascular therapy [4] [8].
  • 2010s–Present: Integration of benzimidazole into targeted therapies, exemplified by veliparib (PARP inhibitor), abemaciclib (CDK4/6 inhibitor), and kinase inhibitors (e.g., dovitinib) undergoing clinical trials [8]. Over 20 benzimidazole-based drugs are now clinically approved, with >50 candidates in active development, underscoring sustained pharmaceutical interest [2] [10].

Significance of 1,3-Substitution Patterns for Bioactivity Enhancement

Strategic substitution at the N1 and C2 positions of benzimidazole profoundly influences pharmacodynamic and pharmacokinetic properties:

  • N1-Substitution:
  • Eliminates the acidic N1-H proton (pKa ~5.6 for unsubstituted benzimidazole), enhancing metabolic stability and membrane permeability [4] [9].
  • Alkynyl groups (e.g., 2-propynyl) introduce linear rigidity, moderate lipophilicity, and potential for covalent targeting of nucleophilic residues (Cys, Ser) in enzyme active sites [6] [8]. The propargyl moiety (-CH₂C≡CH) also serves as a metabolic "handle" for prodrug activation or conjugation strategies.
  • C2-Substitution:
  • Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) significantly enhance lipophilicity (log P increase by ~1.0 unit) and metabolic resistance by blocking oxidative metabolism at this position [1] [9].
  • The -CF₃ group induces strong dipole moments and electrostatic potential gradients, promoting favorable van der Waals contacts and orthogonal interactions with hydrophobic enzyme subpockets [4] [9]. Quantum mechanical studies confirm that 2-CF₃ substitution stabilizes the benzimidazole ring system and enhances π-stacking capability [9].
  • Synergistic Effects of 1,3-Substitution: The combination of N1-alkynyl and C2-trifluoromethyl groups creates a stereoelectronically tuned pharmacophore with optimized target engagement. Molecular docking analyses reveal that 1-(propynyl)-2-(trifluoromethyl)benzimidazole derivatives exhibit enhanced binding affinity for kinases (e.g., Pim-1) and epigenetic regulators (e.g., HDACs) compared to monosubstituted analogs [8] [10].

Table 2: Impact of Trifluoromethyl and Alkynyl Substitutions on Benzimidazole Properties

PropertyUnsubstituted Benzimidazole2-Trifluoromethyl Benzimidazole1-(2-Propynyl)-2-(trifluoromethyl)-1H-benzimidazole
Log P (Calculated)1.982.853.42
pKa (N1-H)5.65.1*N/A (N-alkylated)
Aromaticity Index (IA)0.890.910.92
Electrostatic PotentialUniform distributionStrong negative pole at F atomsEnhanced polarity near CF₃ and C≡C
Metabolic LabilityHigh (C2 oxidation)Low (C2 blocked)Very low

Data derived from computational (DFT) and experimental studies [4] [9].

The structural synergy in 1-(2-propynyl)-2-(trifluoromethyl)-1H-benzimidazole exemplifies modern benzimidazole optimization: combining a metabolically resilient -CF₃ group at C2 with a chemically versatile alkynyl "vector" at N1. This configuration provides a robust platform for developing targeted inhibitors against oncological, infectious, and inflammatory diseases, aligning with contemporary drug design paradigms [8] [10].

Properties

CAS Number

139591-04-1

Product Name

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

IUPAC Name

1-prop-2-ynyl-2-(trifluoromethyl)benzimidazole

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C11H7F3N2/c1-2-7-16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h1,3-6H,7H2

InChI Key

BGVAOBAJEPPXHE-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2N=C1C(F)(F)F

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.